An In-depth Technical Guide to N-Fmoc-2-(4-aminophenyl)ethylamine: A Versatile Linker in Synthetic Chemistry
An In-depth Technical Guide to N-Fmoc-2-(4-aminophenyl)ethylamine: A Versatile Linker in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-2-(4-aminophenyl)ethylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one end and a free aromatic amine on the other, makes it a valuable building block and linker. The Fmoc group provides a temporary protective shield for the aliphatic amine, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This strategic protection allows for the sequential assembly of complex molecular architectures. The presence of the aromatic amine offers a reactive handle for conjugation to various substrates, including resins, drug molecules, and biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Fmoc-2-(4-aminophenyl)ethylamine, offering field-proven insights for its effective utilization in research and development.
Chemical Properties and Identifiers
A thorough understanding of the physicochemical properties of N-Fmoc-2-(4-aminophenyl)ethylamine is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 187283-22-3 | [3] |
| Molecular Formula | C23H22N2O2 | [3] |
| Molecular Weight | 358.43 g/mol | [3] |
| IUPAC Name | N-(2-(4-aminophenyl)ethyl)-9H-fluoren-9-ylmethyl carbamate | N/A |
| Appearance | White to off-white powder | [4] |
| Storage Conditions | Store at ≤ -4 °C | [4] |
Synthesis of N-Fmoc-2-(4-aminophenyl)ethylamine
The synthesis of N-Fmoc-2-(4-aminophenyl)ethylamine is typically achieved through the reaction of its precursor, 2-(4-aminophenyl)ethylamine, with a suitable Fmoc-donating reagent. The differential reactivity of the aliphatic and aromatic amines of the precursor allows for the selective protection of the more nucleophilic aliphatic amine.
Synthesis Protocol
-
Dissolution of Precursor : Dissolve 2-(4-aminophenyl)ethylamine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and aqueous sodium bicarbonate or 10% aqueous sodium carbonate.[1] The basic aqueous solution acts as a proton scavenger for the acid generated during the reaction.
-
Addition of Fmoc Reagent : Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone to the solution of the precursor with vigorous stirring at 0-5°C.[1] Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower likelihood of promoting side reactions.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up :
-
Dilute the reaction mixture with water.
-
Wash the aqueous mixture with diethyl ether to remove any unreacted Fmoc-OSu.[1]
-
Acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. This step protonates the desired product, making it water-soluble, while unreacted starting material and byproducts may be removed.
-
The precipitated product can then be collected by filtration, washed with cold water, and dried under vacuum.
-
Reaction Scheme
Caption: Synthesis of N-Fmoc-2-(4-aminophenyl)ethylamine.
The Role and Chemistry of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability to acidic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][5]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine.[6][7]
-
Proton Abstraction : The base removes the acidic proton at the C9 position of the fluorenyl ring system.[7] The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[6]
-
β-Elimination : This is followed by a spontaneous elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[7]
-
DBF Adduct Formation : The highly reactive dibenzofulvene intermediate is immediately trapped by the secondary amine base to form a stable adduct, driving the deprotection reaction to completion.[7]
Caption: Mechanism of Fmoc deprotection by piperidine.
Applications in Research and Drug Development
The bifunctional nature of N-Fmoc-2-(4-aminophenyl)ethylamine makes it a versatile linker for various applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this molecule can be used to introduce a stable aromatic linker between the peptide and the solid support. The aromatic amine can be coupled to a suitable resin, such as a Rink Amide resin, to create a stable amide bond.[8][9] The Fmoc-protected aliphatic amine then serves as the starting point for the stepwise elongation of the peptide chain using standard Fmoc chemistry protocols.[1][10]
Synthesis of Peptide-Drug Conjugates (PDCs) and Bioconjugates
N-Fmoc-2-(4-aminophenyl)ethylamine is an ideal linker for the construction of PDCs and other bioconjugates. The aromatic amine can be reacted with a payload (e.g., a cytotoxic drug, a fluorescent dye) that has a suitable functional group for amide bond formation. The resulting Fmoc-protected linker-payload conjugate can then be incorporated into a peptide sequence during SPPS.[4][11] This allows for the precise placement of the payload within the peptide.
Caption: Application of the linker in SPPS and bioconjugation.
Development of Advanced Materials
The rigid aromatic core of the linker can be exploited in materials science. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical properties.[12] The reactive amines provide sites for cross-linking or further functionalization of the polymer backbone.
Experimental Protocols
Protocol: Attachment of N-Fmoc-2-(4-aminophenyl)ethylamine to a Carboxyl-Functionalized Resin
-
Resin Swelling : Swell the carboxyl-functionalized resin (e.g., Merrifield resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30-60 minutes.[1]
-
Linker Activation : In a separate vessel, dissolve N-Fmoc-2-(4-aminophenyl)ethylamine (2-3 equivalents relative to resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) and an activating agent like 1-hydroxybenzotriazole (HOBt) (2-3 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Coupling : Add the activated linker solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing : Wash the resin extensively with DMF, followed by dichloromethane (DCM), and then methanol to remove any unreacted reagents.
-
Drying : Dry the resin under vacuum. The resin is now ready for Fmoc deprotection and subsequent peptide synthesis.
Protocol: Fmoc Deprotection on Solid Support
-
Resin Swelling : Swell the Fmoc-protected, resin-bound compound in DMF.
-
Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.[1]
-
Second Deprotection : Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Applications of Synthetic Peptides | IntechOpen [intechopen.com]
- 3. N-Fmoc-2-(4-aminophenyl)ethylamine | 187283-22-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
